1-(Benzyloxy)-3-methyl-5-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-methyl-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-5-nitrobenzene typically involves the nitration of 1-(benzyloxy)-3-methylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic conditions with appropriate reagents.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Reduction of the nitro group: 1-(Benzyloxy)-3-methyl-5-aminobenzene.
Cleavage of the benzyloxy group: 3-methyl-5-nitrophenol.
Substitution reactions: Various halogenated or nitrated derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-methyl-5-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-methyl-2-nitrobenzene
- 1-(Benzyloxy)-2-methyl-4-nitrobenzene
- 1-(Benzyloxy)-3-methyl-4-nitrobenzene
Comparison: 1-(Benzyloxy)-3-methyl-5-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-methyl-3-nitro-5-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCKBBHLMGZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256552 | |
Record name | Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881291-17-3 | |
Record name | Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881291-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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